molecular formula C30H19N10NaO11S B12708320 Sodium 2,4-bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonate CAS No. 6473-04-7

Sodium 2,4-bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonate

Cat. No.: B12708320
CAS No.: 6473-04-7
M. Wt: 750.6 g/mol
InChI Key: YONHUHGFBGVHEL-UHFFFAOYSA-M
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Description

EINECS 229-325-8, also known as 4-Nonylphenol, is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a nonyl group attached to a phenol molecule. This compound is commonly used in the production of detergents, emulsifiers, and other industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{OH} + \text{C}9\text{H}{18} \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} ]

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted phenol and nonene.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.

    Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.

    Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.

    Nonyl Alcohol: Formed through reduction, used in the production of plasticizers and lubricants.

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various surfactants and polymers.

    Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.

    Medicine: Investigated for its potential toxicological effects and interactions with biological systems.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms.

Comparison with Similar Compounds

4-Nonylphenol can be compared with other alkylphenols, such as:

    Octylphenol: Similar structure but with an octyl group instead of a nonyl group. It also exhibits endocrine-disrupting properties.

    Dodecylphenol: Contains a dodecyl group and is used in similar industrial applications.

    Phenol: The simplest member of the phenol family, lacking the alkyl group but serving as a precursor for various alkylphenols.

4-Nonylphenol is unique due to its specific nonyl group, which imparts distinct surfactant properties and industrial applications.

Properties

CAS No.

6473-04-7

Molecular Formula

C30H19N10NaO11S

Molecular Weight

750.6 g/mol

IUPAC Name

sodium;2,4-bis[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C30H20N10O11S.Na/c41-24-12-10-21(34-31-16-1-6-19(7-2-16)39(45)46)29(43)27(24)37-33-18-5-14-26(52(49,50)51)23(15-18)36-38-28-25(42)13-11-22(30(28)44)35-32-17-3-8-20(9-4-17)40(47)48;/h1-15,41-44H,(H,49,50,51);/q;+1/p-1

InChI Key

YONHUHGFBGVHEL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=CC(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+]

Origin of Product

United States

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